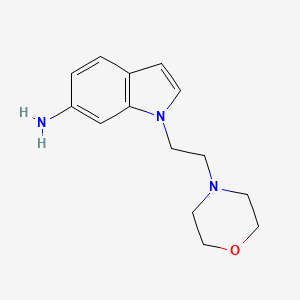
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
准备方法
The synthesis of 1-(2-Morpholin-4-ylethyl)-indole-6-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and morpholine.
Reaction Conditions: The reaction involves the alkylation of indole with 2-chloroethylmorpholine under basic conditions
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
科学研究应用
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1-(2-Morpholin-4-ylethyl)-indole-6-ylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways. For example, it may inhibit the activity of certain kinases or bind to specific receptors.
Pathways Involved: The pathways involved can vary depending on the specific biological context. The compound may modulate signaling pathways, affect gene expression, or alter cellular processes.
相似化合物的比较
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other indole derivatives such as 1-(2-pyridin-4-ylethyl)indol-6-ylamine and 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
属性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
1-(2-morpholin-4-ylethyl)indol-6-amine |
InChI |
InChI=1S/C14H19N3O/c15-13-2-1-12-3-4-17(14(12)11-13)6-5-16-7-9-18-10-8-16/h1-4,11H,5-10,15H2 |
InChI 键 |
NPZGKNQOQYQYOC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCN2C=CC3=C2C=C(C=C3)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

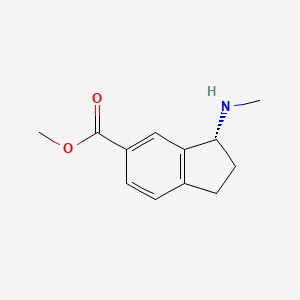
![1-Pyrrolidinecarboxylic acid, 3-[[5,6,7,8-tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B8510317.png)
![3-chloro-N'-octanoyl-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B8510321.png)
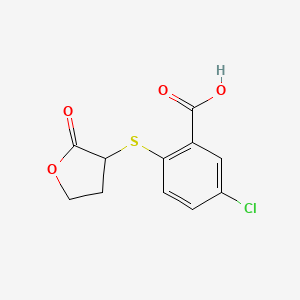
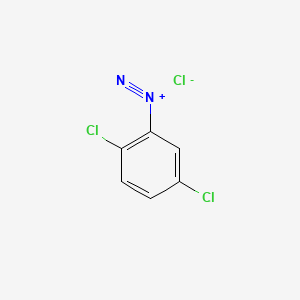
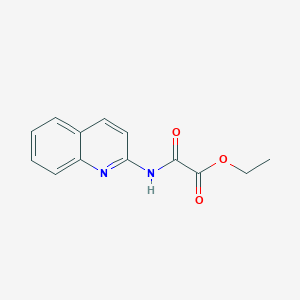
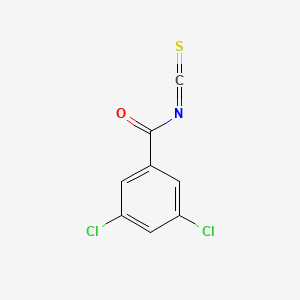
![Methanone,(2,3-dihydro-1h-indol-7-yl)[4-[[4-(3-quinolinylamino)-2-pyrimidinyl]amino]phenyl]-](/img/structure/B8510356.png)


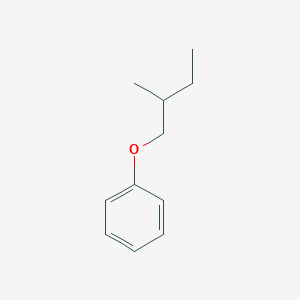
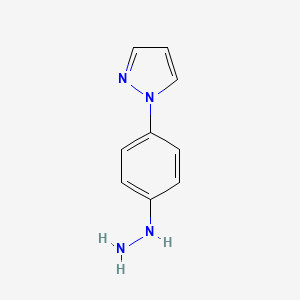
![3-[2-(2,4-dichloro-phenoxy)-acetylamino]-N-furan-2-ylmethyl-benzamide](/img/structure/B8510394.png)
![6-Chloro-2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8510401.png)
